4-amino-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-indole-7-carboxamide typically involves the reaction of appropriate substituted anilines with isocyanates or carbamoyl chlorides under controlled conditions. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with proteins.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities
Uniqueness
4-amino-1H-indole-7-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-1H-indole-7-carboxamide |
InChI |
InChI=1S/C9H9N3O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,10H2,(H2,11,13) |
InChI Key |
HUKDZAUCMVDYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.